molecular formula C14H13FN4O3S B6246746 4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenyl fluoranesulfonate CAS No. 2411263-54-0

4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenyl fluoranesulfonate

Cat. No.: B6246746
CAS No.: 2411263-54-0
M. Wt: 336.3
InChI Key:
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Description

4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenyl fluoranesulfonate is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrrolo[2,3-d]pyrimidine core, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenyl fluoranesulfonate typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used include dimethyl sulfoxide (DMSO) and methanol, and catalysts such as palladium on carbon may be employed to facilitate certain reactions .

Chemical Reactions Analysis

Types of Reactions

4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenyl fluoranesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenyl fluoranesulfonate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenyl fluoranesulfonate apart is its specific structural features, such as the fluoranesulfonate group, which may enhance its solubility and bioavailability. Additionally, its ability to selectively inhibit PKB with high potency makes it a valuable compound for targeted cancer therapies .

Properties

CAS No.

2411263-54-0

Molecular Formula

C14H13FN4O3S

Molecular Weight

336.3

Purity

95

Origin of Product

United States

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